Dodecyl alpha-D-glucopyranoside

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S,3R,4S,5S,6R)-2-dodecoxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36O6/c1-2-3-4-5-6-7-8-9-10-11-12-23-18-17(22)16(21)15(20)14(13-19)24-18/h14-22H,2-13H2,1H3/t14-,15-,16+,17-,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYIDGJJWBIBVIA-SFFUCWETSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOC1C(C(C(C(O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301310835 | |

| Record name | Dodecyl α-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301310835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29980-16-3 | |

| Record name | Dodecyl α-D-glucopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29980-16-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dodecyl alpha-D-glucopyranoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029980163 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dodecyl α-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301310835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dodecyl α-D-glucopyranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.429 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Critical Micelle Concentration of Dodecyl α-D-glucopyranoside

Foreword: Understanding the Pivotal Role of Dodecyl α-D-glucopyranoside and its CMC

Dodecyl α-D-glucopyranoside, a non-ionic surfactant derived from renewable resources, has garnered significant attention across the pharmaceutical and biotechnology sectors.[1][2] Its biocompatibility, mildness, and efficacy in solubilizing hydrophobic molecules make it an invaluable excipient in drug delivery systems and for the extraction and stabilization of membrane proteins.[3][4] The cornerstone of its utility lies in its ability to self-assemble into micelles in aqueous solutions. This phenomenon occurs above a specific concentration known as the Critical Micelle Concentration (CMC). The CMC is a fundamental, intrinsic property of a surfactant that dictates the onset of micellization and, consequently, its solubilization capacity. An in-depth understanding and precise determination of the CMC of Dodecyl α-D-glucopyranoside are therefore paramount for optimizing its application in research and product development. This guide provides a comprehensive exploration of the CMC of Dodecyl α-D-glucopyranoside, detailing the factors that influence it, robust methodologies for its determination, and its implications in key applications.

The Phenomenon of Micellization: A Conceptual Overview

Surfactants, or surface-active agents, are amphiphilic molecules possessing both a hydrophilic (water-loving) head group and a hydrophobic (water-fearing) tail. In the case of Dodecyl α-D-glucopyranoside, the glucose moiety constitutes the hydrophilic head, while the dodecyl hydrocarbon chain serves as the hydrophobic tail. When introduced into an aqueous environment at low concentrations, these molecules preferentially adsorb at the air-water interface, reducing the surface tension of the solution. As the concentration increases, the interface becomes saturated. Beyond this point, the surfactant monomers self-assemble into spherical structures called micelles to minimize the unfavorable interactions between their hydrophobic tails and water.[5][6] This process is thermodynamically driven and the concentration at which it commences is the Critical Micelle Concentration (CMC).

Caption: Conceptual workflow of micelle formation with increasing surfactant concentration.

Factors Influencing the CMC of Dodecyl α-D-glucopyranoside

The CMC of Dodecyl α-D-glucopyranoside is not a fixed value but is influenced by several external factors. A comprehensive understanding of these variables is crucial for the accurate determination and application of this surfactant.

-

Temperature: The effect of temperature on the CMC of non-ionic surfactants like Dodecyl α-D-glucopyranoside can be complex. Generally, an increase in temperature leads to a decrease in the hydration of the hydrophilic head group, which favors micellization and thus lowers the CMC.[7][8] However, at very high temperatures, the disruption of the structured water around the hydrophobic tail can lead to an increase in the CMC.[9] For many non-ionic surfactants, a minimum in the CMC versus temperature curve is observed.[10]

-

Presence of Electrolytes: The addition of electrolytes to a solution of a non-ionic surfactant generally decreases the CMC.[11][12] This "salting-out" effect is attributed to the increased ionic strength of the solution, which reduces the hydration of the hydrophilic glucose head groups. This dehydration promotes the aggregation of surfactant molecules into micelles at a lower concentration.[13]

-

Purity of the Surfactant: The presence of impurities, particularly those with surface-active properties, can significantly affect the measured CMC. More hydrophobic impurities can be incorporated into the micelles, leading to a lower apparent CMC. It is therefore imperative to use highly purified Dodecyl α-D-glucopyranoside for accurate CMC determination.

Quantitative Analysis: CMC Values of Alkyl Glucosides

The following table summarizes experimentally determined CMC values for a series of alkyl glucosides, illustrating the effect of the hydrophobic alkyl chain length on the CMC. As the length of the hydrophobic tail increases, the tendency for the surfactant to aggregate in an aqueous environment also increases, resulting in a lower CMC.

| Surfactant | Alkyl Chain Length | CMC (mM) | Temperature (°C) | Method |

| Octyl β-D-glucoside | 8 | 25 | 25 | Surface Tension |

| Decyl β-D-glucoside | 10 | 2.2 | 25 | Surface Tension |

| Dodecyl β-D-glucoside | 12 | 0.19 | 25 | Surface Tension |

| Dodecyl-D-glucopyranoside | 12 | 0.125 | Not Specified | Not Specified |

Note: The data for Dodecyl β-D-glucoside is presented as a close reference for the α-anomer due to the availability of a homologous series in the cited literature. The value for Dodecyl-D-glucopyranoside is also included for comparison.[14][15]

Methodologies for the Determination of Critical Micelle Concentration

Several robust analytical techniques can be employed to determine the CMC of Dodecyl α-D-glucopyranoside. The choice of method often depends on the required precision, available instrumentation, and the specific properties of the surfactant system under investigation.

Surface Tension Measurement

Principle: This is a classic and widely used method for CMC determination. The surface tension of a surfactant solution decreases as the concentration increases due to the adsorption of surfactant monomers at the air-water interface. Once the CMC is reached and micelles begin to form, the concentration of free monomers in the bulk solution remains relatively constant. Consequently, the surface tension also plateaus. The CMC is identified as the concentration at the inflection point of the surface tension versus the logarithm of the surfactant concentration plot.[6]

Caption: Experimental workflow for CMC determination by surface tension measurement.

Experimental Protocol:

-

Preparation of Surfactant Solutions: Prepare a stock solution of high-purity Dodecyl α-D-glucopyranoside in deionized water. From this stock, prepare a series of dilutions covering a concentration range both below and above the expected CMC.

-

Instrumentation: Utilize a tensiometer, such as one employing the du Noüy ring or Wilhelmy plate method, for accurate surface tension measurements.

-

Measurement: For each concentration, measure the surface tension at a constant temperature. Ensure the system reaches equilibrium before recording the value.

-

Data Analysis: Plot the measured surface tension (γ) as a function of the logarithm of the Dodecyl α-D-glucopyranoside concentration (log C).

-

CMC Determination: The CMC is determined from the intersection of the two linear portions of the plot, representing the pre-micellar and post-micellar regions.[6]

Fluorescence Spectroscopy

Principle: This highly sensitive technique utilizes a hydrophobic fluorescent probe, such as pyrene, which exhibits changes in its fluorescence properties depending on the polarity of its microenvironment.[16] In an aqueous solution below the CMC, pyrene resides in a polar environment. Above the CMC, pyrene partitions into the hydrophobic core of the micelles. This change in the microenvironment leads to a significant shift in the fluorescence emission spectrum of pyrene, particularly in the ratio of the intensities of the first and third vibronic peaks (I1/I3). A plot of the I1/I3 ratio against the surfactant concentration shows a sigmoidal decrease, with the inflection point corresponding to the CMC.[17][18]

Caption: Experimental workflow for CMC determination by fluorescence spectroscopy.

Experimental Protocol:

-

Probe Preparation: Prepare a stock solution of pyrene in a suitable organic solvent (e.g., acetone or ethanol).

-

Sample Preparation: To a series of Dodecyl α-D-glucopyranoside solutions of varying concentrations, add a small, constant aliquot of the pyrene stock solution. The final concentration of the organic solvent should be kept to a minimum to avoid influencing the CMC.

-

Fluorescence Measurement: Excite the samples at the appropriate wavelength for pyrene (typically around 334 nm) and record the emission spectrum.[18]

-

Data Analysis: Determine the intensities of the first (I1) and third (I3) vibronic peaks in the pyrene emission spectrum.

-

CMC Determination: Plot the ratio of I1/I3 as a function of the Dodecyl α-D-glucopyranoside concentration. The CMC is determined from the inflection point of the resulting sigmoidal curve.[18]

Isothermal Titration Calorimetry (ITC)

Principle: ITC is a powerful technique that directly measures the heat changes associated with molecular interactions, in this case, the formation of micelles.[19][20] As a concentrated solution of Dodecyl α-D-glucopyranoside is titrated into an aqueous solution, the heat of dilution is measured. When the surfactant concentration reaches the CMC, the process of micellization begins, which is accompanied by a characteristic change in the enthalpy of the system. A plot of the heat change per injection versus the total surfactant concentration reveals a distinct transition at the CMC.[21]

Caption: Experimental workflow for CMC determination by Isothermal Titration Calorimetry.

Experimental Protocol:

-

Sample Preparation: Prepare a degassed, concentrated solution of Dodecyl α-D-glucopyranoside and degassed deionized water.

-

ITC Setup: Fill the sample cell of the ITC instrument with deionized water and the injection syringe with the concentrated surfactant solution.

-

Titration: Perform a series of small, sequential injections of the surfactant solution into the sample cell while monitoring the heat changes.

-

Data Analysis: Integrate the heat flow data for each injection to obtain the enthalpy change per mole of injectant.

-

CMC Determination: Plot the enthalpy change per injection against the total surfactant concentration in the cell. The CMC is identified as the concentration at which a significant change in the slope of the isotherm occurs.

Applications in Drug Development and Research

A precise understanding of the CMC of Dodecyl α-D-glucopyranoside is critical for its effective application in several key areas:

-

Solubilization of Membrane Proteins: For the successful extraction and purification of membrane proteins, the detergent concentration must be maintained above its CMC to ensure the formation of protein-detergent complexes.[22][23] Knowledge of the CMC allows for the optimization of solubilization buffers, preserving the structural integrity and biological activity of the target protein.

-

Drug Delivery Systems: Dodecyl α-D-glucopyranoside is utilized in the formulation of various drug delivery systems, such as nanoemulsions and solid lipid nanoparticles, to enhance the solubility and bioavailability of poorly water-soluble drugs.[24][25] The CMC is a critical parameter in designing these formulations, as it determines the concentration at which the drug can be effectively encapsulated within the hydrophobic cores of the micelles.

Conclusion: A Foundation for Innovation

The critical micelle concentration of Dodecyl α-D-glucopyranoside is a fundamental parameter that governs its behavior and efficacy as a non-ionic surfactant. Its determination through rigorous and validated methods such as surface tension measurement, fluorescence spectroscopy, and isothermal titration calorimetry is essential for researchers, scientists, and drug development professionals. A thorough understanding of the factors that influence the CMC enables the rational design of experimental protocols and the optimization of formulations, ultimately unlocking the full potential of this versatile and biocompatible excipient in advancing pharmaceutical and biotechnological innovations.

References

-

Smith, G., et al. (2022). CMC determination using isothermal titration calorimetry for five industrially significant non-ionic surfactants. Colloids and Surfaces B: Biointerfaces, 211, 112320. [Link]

-

University of Huddersfield Research Portal. (2022). CMC determination using isothermal titration calorimetry for five industrially significant non-ionic surfactants. [Link]

-

Martinez de la Ossa, E. J. (2016). Effect of Temperature and Electrolytes on c.m.c. ResearchGate. [Link]

-

Science Alert. (n.d.). Effect of Electrolyte on Synergism of Anionic-Nonionic Surfactant Mixture. [Link]

-

National Institutes of Health. (2025). Advances in solubilization and stabilization techniques for structural and functional studies of membrane proteins. PubMed Central. [Link]

-

ResearchGate. (2017). Effects of electrolytes on the surface and micellar characteristics of Sodium dodecyl sulphate surfactant solution. [Link]

-

ResearchGate. (n.d.). CMC determination using isothermal titration calorimetry for five industrially significant non-ionic surfactants | Request PDF. [Link]

-

Chemistry Stack Exchange. (2024). Isothermal Titration Calorimetry (ITC) to Determine the Critical Micelle Concentration (CMC) of Surfactans. [Link]

-

National Institutes of Health. (n.d.). A general path for large-scale solubilization of cellular proteins: From membrane receptors to multiprotein complexes. [Link]

-

Biosciences Biotechnology Research Asia. (2022). The Effect of Temperature on the Critical Micelle Concentration and Micellar Solubilization of Poorly Water Soluble Drugs. [Link]

-

ResearchGate. (n.d.). Salt Effect on Critical Micelle Concentrations of Nonionic Surfactants, N-Acyl-N-methylglucamides (MEGA-n). [Link]

-

Nail IB®. (n.d.). How does temperature affect the critical micelle concentration (CMC) of the common ionic surface active agent (surfactant) sodium dodecyl sulfate measured by using the change in the rate of conductivity as concentration is increased? [Link]

-

ResearchGate. (n.d.). Effect of Electrolyte on Synergism of Anionic-Nonionic Surfactant Mixture. [Link]

-

National Institutes of Health. (2022). Influence of Temperature and Concentration on the Self-Assembly of Nonionic CiEj Surfactants: A Light Scattering Study. [Link]

-

Agilent. (n.d.). Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. [Link]

-

National Institutes of Health. (n.d.). Dodecyl Maltopyranoside Enabled Purification of Active Human GABA Type A Receptors for Deep and Direct Proteomic Sequencing. [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Materials 1. Methods for surfactant critical micelle / micellar concentration (CMC). [Link]

-

ResearchGate. (n.d.). Determination of Critical Micelle Concentration of Surfactants Using Fluorescence Strategies. [Link]

-

Science Alert. (n.d.). The Effect of Temperature on Thermodynamic Parameters of Micellization of Some Surfactants. [Link]

-

ResearchGate. (n.d.). Critical micelle concentration, composition and thermodynamic properties of n-octyl-β-D-glucopyranoside and sodium dodecylsulfate mixed micelles | Request PDF. [Link]

-

ResearchGate. (n.d.). Determination of critical micelle concentration of alkyl polyglucoside (APG) nonionic surfactant aqueous system by multi-peaks Gaussian fitting of visible absorption spectra line shape. [Link]

-

Semantic Scholar. (n.d.). The Surface Tension and the Critical Micelle Concentration in Aqueous Solution of β-D-Alkyl Glucosides and their Mixtures. [Link]

-

PubMed. (n.d.). [Determination of critical micelle concentration of alkyl polyglucoside (APG) nonionic surfactant aqueous system by multi-peaks Gaussian fitting of visible absorption spectra line shape]. [Link]

-

National Institutes of Health. (n.d.). Influence factors on the critical micelle concentration determination using pyrene as a probe and a simple method of preparing samples. [Link]

-

PubMed. (2007). A new pyrene-based fluorescent probe for the determination of critical micelle concentrations. [Link]

-

TA Instruments. (n.d.). Quick Start: Isothermal Titration Calorimetry (ITC). [Link]

-

DataPhysics Instruments. (n.d.). Application Note 11 - Determination of Critical Micelle Concentration with DataPhysics DCAT Series. [Link]

-

Sammlungen der UB Wuppertal. (n.d.). Optimisation of the Analysis of Alkyl Polyglycosides by MEKC-PAD. [Link]

-

ACS Publications. (2020). Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? Langmuir. [Link]

-

MDPI. (2026). Beyond the Solvent: Engineering Ionic Liquids for Biomedical Applications—Advances, Challenges, and Future Directions. [Link]

-

ST XAVIER INSTITUTE OF PHARMACY. (n.d.). Excipient Development for Pharmaceutical, Biotechnology, and Drug Delivery Systems. [Link]

-

PubMed. (2008). 4)-2-acetamido-2-deoxy-beta-D-glucopyranoside as saccharide primers in cells. [Link]

Sources

- 1. elekpub.bib.uni-wuppertal.de [elekpub.bib.uni-wuppertal.de]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Dodecyl Maltopyranoside Enabled Purification of Active Human GABA Type A Receptors for Deep and Direct Proteomic Sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 7. The Effect of Temperature on the Critical Micelle Concentration and Micellar Solubilization of Poorly Water Soluble Drugs – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 8. scialert.net [scialert.net]

- 9. How does temperature affect the critical micelle concentration (CMC) of the common ionic surface active agent (surfactant) sodium dodecyl sulfate measured by using the change in the rate of conductivity as concentration is increased? | Chemistry HL's Sample Internal Assessment | Nail IB® [nailib.com]

- 10. Influence of Temperature and Concentration on the Self-Assembly of Nonionic CiEj Surfactants: A Light Scattering Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. scialert.net [scialert.net]

- 13. researchgate.net [researchgate.net]

- 14. caymanchem.com [caymanchem.com]

- 15. The Surface Tension and the Critical Micelle Concentration in Aqueous Solution of β-D-Alkyl Glucosides and their Mixtures | Semantic Scholar [semanticscholar.org]

- 16. researchgate.net [researchgate.net]

- 17. agilent.com [agilent.com]

- 18. rsc.org [rsc.org]

- 19. CMC determination using isothermal titration calorimetry for five industrially significant non-ionic surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 22. Advances in solubilization and stabilization techniques for structural and functional studies of membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Solubilization of Membrane Proteins [sigmaaldrich.com]

- 24. mdpi.com [mdpi.com]

- 25. stxip.org [stxip.org]

An In-Depth Technical Guide to the Synthesis and Purity of Dodecyl α-D-Glucopyranoside

Abstract

Dodecyl α-D-glucopyranoside, a non-ionic surfactant, holds significant importance across various scientific and industrial domains, including biochemical research for solubilizing and purifying membrane proteins and in cosmetic formulations due to its biodegradable and mild nature.[1][2] The precise synthesis and rigorous purity assessment of this alkyl glucoside are paramount to its effective application. This guide provides a comprehensive overview of the primary synthetic routes to dodecyl α-D-glucopyranoside, including the Fischer glycosylation and Koenigs-Knorr reaction, alongside enzymatic methods. Furthermore, it details the critical analytical techniques for purity determination, ensuring researchers and drug development professionals can confidently produce and utilize high-purity dodecyl α-D-glucopyranoside in their work.

Introduction: The Significance of Dodecyl α-D-Glucopyranoside

Dodecyl α-D-glucopyranoside belongs to the broader class of alkyl polyglycosides (APGs), which are surfactants derived from renewable resources like fatty alcohols and sugars.[1][3] Its structure consists of a hydrophilic glucose head group and a hydrophobic dodecyl (C12) alkyl chain. This amphipathic nature enables it to form micelles in aqueous solutions above a critical concentration, a property crucial for its function as a detergent.[2] The α-anomeric configuration refers to the specific stereochemistry at the C1 position of the glucose ring.

The demand for high-purity dodecyl α-D-glucopyranoside is driven by its applications in:

-

Biochemistry and Proteomics: Solubilization and stabilization of membrane proteins for structural and functional studies.[2][4]

-

Drug Delivery: As an excipient in pharmaceutical formulations to enhance the solubility and bioavailability of poorly water-soluble drugs.

-

Cosmetics and Personal Care: Valued for its mildness, foaming properties, and biodegradability in products for sensitive skin.[1]

Given these sensitive applications, the synthesis method directly impacts the purity profile, which in turn influences experimental outcomes and product quality.

Synthetic Methodologies: A Comparative Analysis

The synthesis of dodecyl α-D-glucopyranoside can be broadly categorized into chemical and enzymatic methods. The choice of method depends on the desired anomeric selectivity, yield, and scalability.

Chemical Synthesis

The Fischer glycosylation is a classic and direct method for synthesizing alkyl glycosides.[5][6][7] It involves the reaction of a monosaccharide (D-glucose) with an excess of an alcohol (1-dodecanol) in the presence of an acid catalyst.[7][8]

Mechanism and Rationale: The reaction proceeds via the formation of a cyclic oxocarbenium ion intermediate after protonation of the anomeric hydroxyl group of glucose. Nucleophilic attack by dodecanol on this intermediate yields the dodecyl glucoside. The Fischer glycosylation is an equilibrium-driven process, and the removal of water is often necessary to drive the reaction towards the product.[7]

While seemingly straightforward, this method typically produces a mixture of anomers (α and β) and isomers (pyranoside and furanoside ring forms).[6][7] Longer reaction times and thermodynamic control generally favor the more stable pyranose form and the α-anomer due to the anomeric effect.[7]

Experimental Protocol: Acid-Catalyzed Fischer Glycosylation

-

Reactant Preparation: A suspension of D-glucose in an excess of 1-dodecanol is prepared in a round-bottom flask equipped with a condenser and a means for water removal (e.g., Dean-Stark apparatus).

-

Catalyst Addition: A strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is added to the mixture.[8]

-

Reaction Conditions: The mixture is heated under reduced pressure to facilitate the removal of water and drive the equilibrium towards the glycoside product.[8]

-

Neutralization and Workup: After the reaction is complete (monitored by TLC or HPLC), the mixture is cooled, and the acid catalyst is neutralized with a base (e.g., sodium carbonate).[8]

-

Purification: The crude product is then purified, typically by column chromatography on silica gel, to separate the desired dodecyl α-D-glucopyranoside from the β-anomer, unreacted starting materials, and other byproducts.

Causality Behind Choices:

-

Excess Dodecanol: Serves as both reactant and solvent, maximizing the chances of glycosylation.

-

Acid Catalyst: Essential for protonating the anomeric hydroxyl group, making it a good leaving group (water) and facilitating the formation of the reactive oxocarbenium ion.

-

Heat and Vacuum: Shifts the equilibrium towards the product side by removing the water formed during the reaction.

Caption: Fischer Glycosylation Workflow

The Koenigs-Knorr reaction is a more controlled and stereoselective method for glycoside synthesis.[9][10] It involves the reaction of a glycosyl halide with an alcohol in the presence of a promoter, typically a heavy metal salt.[9][10]

Mechanism and Rationale: This method requires the protection of the hydroxyl groups of glucose (e.g., by acetylation) to prevent side reactions, leaving the anomeric carbon available for halogenation. The resulting glycosyl halide (e.g., acetobromoglucose) is then activated by a promoter (e.g., silver carbonate or silver oxide).[9][11] The promoter assists in the departure of the halide ion, leading to the formation of an oxocarbenium ion. A key feature of this reaction is the participation of the neighboring acetyl group at the C2 position, which forms a dioxolanium ion intermediate. This intermediate shields one face of the molecule, leading to a stereoselective attack by the alcohol from the opposite face, resulting predominantly in the 1,2-trans glycoside.[9] For glucose, this results in the β-anomer. To obtain the α-anomer, a non-participating protecting group at C2 would be required.

Experimental Protocol: Koenigs-Knorr Glycosylation

-

Protection: The hydroxyl groups of D-glucose are protected, commonly by acetylation using acetic anhydride and a catalyst.

-

Halogenation: The anomeric acetyl group is replaced with a halogen (typically bromine) to form acetobromoglucose.

-

Glycosylation: The acetobromoglucose is reacted with 1-dodecanol in the presence of a promoter like silver(I) oxide or silver(I) carbonate.[11][12]

-

Deprotection: The protecting acetyl groups are removed from the resulting dodecyl glucoside, usually by base-catalyzed transesterification (e.g., Zemplén deacetylation with sodium methoxide in methanol).

-

Purification: The final product is purified by column chromatography.

Causality Behind Choices:

-

Protecting Groups: Prevent unwanted reactions at other hydroxyl groups and direct the stereochemical outcome.

-

Promoter: Activates the glycosyl halide for nucleophilic attack by the alcohol.

-

Neighboring Group Participation: The choice of protecting group at C2 is crucial for controlling the anomeric stereochemistry.

Caption: Koenigs-Knorr Reaction Workflow

Enzymatic Synthesis

Enzymatic synthesis offers a green and highly selective alternative to chemical methods. Glycosidases, which naturally hydrolyze glycosidic bonds, can be used in reverse (transglycosylation) to form these bonds under specific conditions.[13]

Mechanism and Rationale: In the presence of a high concentration of an acceptor alcohol (1-dodecanol) and a suitable glycosyl donor (e.g., glucose), a glycosidase can catalyze the transfer of the glucose moiety to the alcohol.[14] This method is highly regio- and stereoselective, often yielding a single anomer (typically the β-anomer for β-glucosidases).[14] To synthesize the α-anomer, an α-glucosidase would be required.

Experimental Protocol: Enzymatic Glycosylation

-

Enzyme and Substrate Preparation: A suitable glycosidase is dissolved in a buffer system. The substrates, D-glucose and 1-dodecanol, are added.

-

Reaction Conditions: The reaction is incubated at the optimal temperature and pH for the enzyme. The reaction progress is monitored by HPLC.

-

Enzyme Deactivation and Workup: Once the reaction reaches equilibrium or the desired conversion, the enzyme is denatured (e.g., by heating or adding a solvent) and removed by filtration or centrifugation.

-

Purification: The product is extracted and purified, typically by chromatography.

Causality Behind Choices:

-

Enzyme Selection: The choice of enzyme determines the stereoselectivity of the glycosidic bond formed.

-

Reaction Conditions: pH, temperature, and substrate concentrations are optimized to favor the synthetic reaction over hydrolysis.

Purity Assessment and Quality Control

Regardless of the synthetic route, a thorough purity assessment is crucial. Commercial dodecyl glucoside is often a mixture of anomers and isomers.[15][16] The primary impurities include unreacted 1-dodecanol, residual glucose, and the corresponding β-anomer.

Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC) is the most powerful technique for separating and quantifying the components in a dodecyl glucopyranoside sample.[17][18]

-

Reversed-Phase HPLC (RP-HPLC): This is the most common mode for analyzing alkyl glycosides. Analytes are separated based on their hydrophobicity.[15][16] A C18 column with a methanol-water or acetonitrile-water gradient can effectively separate dodecyl glucoside from unreacted dodecanol and glucose.[15][19]

-

Normal-Phase HPLC (NP-HPLC): This mode is particularly useful for separating anomers (α and β).[15][16] A mobile phase like isooctane-ethyl acetate-2-propanol can achieve this separation.[15]

Experimental Protocol: RP-HPLC Analysis

-

Column: C18 reversed-phase column (e.g., 250 x 4.6 mm).

-

Mobile Phase: A gradient of acetonitrile and water.[17]

-

Flow Rate: Typically 1.0 mL/min.[17]

-

Detection: A Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD) is used, as dodecyl glucoside lacks a strong UV chromophore.[16][17]

-

Quantification: Peak areas are used to determine the relative percentages of dodecyl α-D-glucopyranoside, its β-anomer, and other impurities.[17]

Spectroscopic Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation and purity assessment. The anomeric proton (H-1) of the α-anomer typically appears as a doublet at a lower field (around 4.8-5.2 ppm) with a smaller coupling constant (J ≈ 3-4 Hz) compared to the β-anomer (around 4.2-4.6 ppm, J ≈ 7-8 Hz). This allows for the determination of the α/β anomeric ratio.[20]

-

Mass Spectrometry (MS): Coupled with a chromatographic technique (LC-MS or GC-MS), mass spectrometry confirms the molecular weight of the product (348.5 g/mol for dodecyl glucopyranoside) and helps identify impurities.[21][22] Electrospray ionization (ESI) is a soft ionization technique commonly used for this purpose.[19][23]

Data Presentation

The purity of synthesized dodecyl α-D-glucopyranoside should be summarized in a clear and concise manner.

Table 1: Purity Specifications for High-Grade Dodecyl α-D-Glucopyranoside

| Parameter | Specification | Analytical Method |

| Purity (α + β anomers) | ≥ 99% | HPLC |

| Anomeric Purity (% α) | > 98% | HPLC, ¹H NMR |

| Residual 1-Dodecanol | < 0.1% | GC, HPLC |

| Residual Glucose | < 0.1% | HPLC |

| Molecular Weight | 348.5 g/mol | Mass Spectrometry |

Conclusion

The synthesis of dodecyl α-D-glucopyranoside is a well-established yet nuanced process. The choice between Fischer glycosylation, Koenigs-Knorr reaction, and enzymatic synthesis depends on the specific requirements for yield, anomeric purity, and process scalability. Rigorous analytical characterization using a combination of chromatographic and spectroscopic techniques is non-negotiable to ensure the final product meets the high-purity standards required for its diverse applications in research and industry. This guide provides the foundational knowledge for scientists and researchers to confidently approach the synthesis and quality control of this important non-ionic surfactant.

References

-

ResearchGate. (n.d.). HPLC chromatogram for the reaction mixture of DL-dopa-Dglucoside. HPLC conditions. Retrieved from [Link]

-

ResearchGate. (n.d.). HPLC spectra of the standard dodecyl glucopyranoside and transglycosidation product. Retrieved from [Link]

-

Wikipedia. (2023, October 28). Koenigs–Knorr reaction. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Koenigs-Knorr Synthesis of Cycloalkyl Glycosides. Retrieved from [Link]

-

IRO Surfactant Co.,Ltd. (n.d.). Alkyl PolyGlycosides (APG). Retrieved from [Link]

-

Czichocki, G., Fiedler, H., Haage, K., Much, H., & Weidner, S. (2002). Characterization of alkyl polyglycosides by both reversed-phase and normal-phase modes of high-performance liquid chromatography. Journal of Chromatography A, 943(2), 241-250. [Link]

-

Semantic Scholar. (n.d.). Analytical methods for alkyl polyglucosides. Part II: Qualitative determination using thin layer chormatography and identification by means of in-situ secondary ion mass spectrometry. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 1 Synthesis of the decyl glycoside of D-glucose. Retrieved from [Link]

- Chen, J., Lu, B., & Yin, H. (2005). [Analysis of dodecyl glucoside by RP-HPLC]. Se Pu, 23(5), 562.

-

National Center for Biotechnology Information. (n.d.). Synthesis of Kdo-alpha-glycosides of lipid A derivatives. Retrieved from [Link]

-

Beneito-Cambra, M., Bernabé-Zafón, V., Herrero-Martínez, J. M., & Ramis-Ramos, G. (2007). Separation and determination of alkylglycosides by liquid chromatography with electrospray mass spectrometric detection. Talanta, 74(1), 65-71. [Link]

-

Accio. (2025, November 26). Top Alkyl Polyglucoside Manufacturers | Verified Suppliers & Products. Retrieved from [Link]

-

ResearchGate. (n.d.). Glycosylation of d-glucose in decanol (decyl oligosides and furanosides omitted for clarity). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Like Visiting an Old Friend: Fischer Glycosylation in the Twenty-First Century: Modern Methods and Techniques. Retrieved from [Link]

-

ResearchGate. (n.d.). Characterization of alkyl polyglycosides by both reversed-phase and normal-phase modes of high-performance liquid chromatography | Request PDF. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). A New Mass Spectrometry-compatible Degradable Surfactant for Tissue Proteomics. Retrieved from [Link]

-

ResearchGate. (n.d.). Separation and determination of alkylglycosides by liquid chromatography with electrospray mass spectrometric detection | Request PDF. Retrieved from [Link]

-

Sammlungen der UB Wuppertal. (n.d.). Optimisation of the Analysis of Alkyl Polyglycosides by MEKC-PAD. Retrieved from [Link]

-

Lee, H. S., Lee, J. H., Kim, M. J., Suh, H. J., & Kim, D. (2017). Enzymatic Synthesis of a Novel Kaempferol-3-O-β-d-glucopyranosyl-(1→4)-O-α-d-glucopyranoside Using Cyclodextrin Glucanotransferase and Its Inhibitory Effects on Aldose Reductase, Inflammation, and Oxidative Stress. Journal of Agricultural and Food Chemistry, 65(13), 2760-2767. [Link]

-

Ataman Kimya A.Ş. (n.d.). ALKYL POLYGLUCOSIDE. Retrieved from [Link]

-

Wikipedia. (2023, April 29). Fischer glycosidation. Retrieved from [Link]

-

Slideshare. (n.d.). Koenigs knorr reaction and mechanism. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0029965). Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of naturally occurring β-D-glucopyranoside based on enzymatic β-glycosidation. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Studies on Koenigs-Knorr Glycosidations. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Dodecyl Maltopyranoside Enabled Purification of Active Human GABA Type A Receptors for Deep and Direct Proteomic Sequencing. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Dodecyl beta-D-glucopyranoside | C18H36O6 | CID 93321. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Koenigs–Knorr Glycosylation Reaction Catalyzed by Trimethylsilyl Trifluoromethanesulfonate. Retrieved from [Link]

Sources

- 1. ataman-chemicals.com [ataman-chemicals.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. irosurfactant.com [irosurfactant.com]

- 4. Dodecyl Maltopyranoside Enabled Purification of Active Human GABA Type A Receptors for Deep and Direct Proteomic Sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Fischer glycosidation - Wikipedia [en.wikipedia.org]

- 8. Like Visiting an Old Friend: Fischer Glycosylation in the Twenty-First Century: Modern Methods and Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]

- 10. Koenigs-Knorr Synthesis of Cycloalkyl Glycosides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Koenigs knorr reaction and mechanism | PPTX [slideshare.net]

- 12. Koenigs–Knorr Glycosylation Reaction Catalyzed by Trimethylsilyl Trifluoromethanesulfonate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Enzymatic Synthesis of a Novel Kaempferol-3-O-β-d-glucopyranosyl-(1→4)-O-α-d-glucopyranoside Using Cyclodextrin Glucanotransferase and Its Inhibitory Effects on Aldose Reductase, Inflammation, and Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Characterization of alkyl polyglycosides by both reversed-phase and normal-phase modes of high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. [Analysis of dodecyl glucoside by RP-HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Separation and determination of alkylglycosides by liquid chromatography with electrospray mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Methyl 6-deoxy-6-iodo-alpha-D-glucopyranoside: crystal structure and high-resolution NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. A New Mass Spectrometry-compatible Degradable Surfactant for Tissue Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Dodecyl beta-D-glucopyranoside | C18H36O6 | CID 93321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

A Technical Guide to the Mechanism of Action of Dodecyl α-D-Glucopyranoside

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dodecyl α-D-glucopyranoside, a non-ionic surfactant of the alkyl polyglucoside (APG) family, has emerged as a important tool in membrane biochemistry and drug development. Its utility is rooted in its amphiphilic nature, characterized by a hydrophilic glucose headgroup and a hydrophobic twelve-carbon alkyl chain. This structure allows it to interact with and modulate the complex environment of biological membranes. This guide provides an in-depth exploration of the mechanism of action of Dodecyl α-D-glucopyranoside, detailing its physicochemical properties, its interaction with lipid bilayers, and its critical role in the solubilization and stabilization of membrane proteins for structural and functional studies.

Introduction: The Molecular Profile of Dodecyl α-D-Glucopyranoside

Dodecyl α-D-glucopyranoside is a mild, non-denaturing detergent valued for its ability to mimic the lipid bilayer environment, thereby preserving the native structure and function of membrane-associated proteins.[1][2] Its defining chemical features are a polar, uncharged α-D-glucopyranoside headgroup and a nonpolar C12 alkyl tail.[3] This amphipathic architecture is the primary determinant of its behavior in aqueous solutions and its utility in biochemical applications. Unlike ionic detergents, which can irreversibly denature proteins, the non-ionic nature of Dodecyl α-D-glucopyranoside allows for the gentle disruption of lipid-lipid and lipid-protein interactions, making it a preferred choice for isolating active membrane proteins.[1][2]

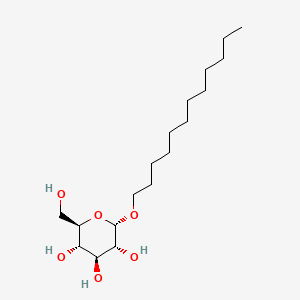

The following diagram illustrates the chemical structure of Dodecyl α-D-glucopyranoside, highlighting its distinct hydrophilic and hydrophobic regions.

Caption: Structure of Dodecyl α-D-glucopyranoside.

Physicochemical Properties and the Critical Micelle Concentration (CMC)

The behavior of Dodecyl α-D-glucopyranoside in an aqueous solution is governed by its physicochemical properties, most notably its Critical Micelle Concentration (CMC). The CMC is the concentration at which individual detergent molecules (monomers) begin to self-assemble into spherical structures known as micelles.[4] Below the CMC, the detergent exists primarily as monomers. Above the CMC, any additional detergent molecules will form micelles.[4] This phenomenon is crucial for the solubilization of membrane proteins, as these micelles create a hydrophobic core that can encapsulate the transmembrane domains of proteins, effectively shielding them from the aqueous environment.[1][5]

| Property | Value | Reference |

| Molecular Formula | C₁₈H₃₆O₆ | [3][6] |

| Molecular Weight | 348.47 g/mol | [7][8] |

| Type | Non-ionic | [2][3] |

| Critical Micelle Concentration (CMC) in H₂O | 0.125 - 0.19 mM | [9][10] |

| Appearance | White to off-white powder | [3][6] |

The process of micellization is a key aspect of the mechanism of action for Dodecyl α-D-glucopyranoside.

Caption: Micelle formation by Dodecyl α-D-glucopyranoside.

Core Mechanism: Interaction with and Solubilization of Biological Membranes

The primary mechanism of action of Dodecyl α-D-glucopyranoside in a research context is the solubilization of biological membranes to extract and purify integral membrane proteins (IMPs).[11][12] This process occurs in a stepwise fashion when the detergent concentration is raised above its CMC.

-

Partitioning of Monomers: Initially, at concentrations below the CMC, detergent monomers partition into the lipid bilayer. This causes some disruption to the membrane structure but is generally insufficient for full solubilization.

-

Membrane Saturation and Disruption: As the concentration of the detergent increases towards the CMC, the lipid bilayer becomes saturated with detergent monomers. This leads to the destabilization of the membrane, causing the formation of small, protein-rich membrane fragments.[13]

-

Formation of Mixed Micelles: At concentrations above the CMC, the detergent micelles actively extract both lipids and integral membrane proteins from the bilayer.[5] This results in the formation of "mixed micelles," which are spherical structures composed of detergent molecules, lipids, and the solubilized membrane protein.[5] The hydrophobic transmembrane domains of the IMP are shielded within the hydrophobic core of the mixed micelle, while the hydrophilic domains remain exposed to the aqueous solvent. This process effectively solubilizes the protein, rendering it amenable to standard biochemical purification techniques.[14]

The following workflow illustrates the solubilization of an integral membrane protein using Dodecyl α-D-glucopyranoside.

Caption: Workflow for membrane protein solubilization.

Experimental Protocol: Solubilization of Integral Membrane Proteins

This protocol provides a generalized workflow for the extraction of integral membrane proteins from cellular membranes using Dodecyl α-D-glucopyranoside. The optimal concentrations and incubation times may need to be empirically determined for specific proteins.

Materials:

-

Cell pellet or isolated membrane fraction

-

Lysis Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5, with protease inhibitors)

-

Dodecyl α-D-glucopyranoside stock solution (e.g., 10% w/v in water)

-

Ultracentrifuge and appropriate tubes

-

Micro-BCA or Bradford protein assay reagents

Procedure:

-

Preparation of Membrane Fraction:

-

Start with a pellet of cells or a previously isolated membrane fraction.

-

Resuspend the pellet in ice-cold Lysis Buffer.

-

Homogenize the sample using a Dounce homogenizer or sonication on ice to ensure complete cell lysis.

-

Centrifuge the lysate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to pellet nuclei and intact cells.

-

Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g for 1 hour at 4°C) to pellet the membrane fraction.

-

Discard the supernatant containing cytosolic proteins.

-

-

Solubilization:

-

Resuspend the membrane pellet in a minimal volume of fresh, ice-cold Lysis Buffer.

-

Determine the total protein concentration of the membrane suspension using a protein assay.

-

Slowly add the 10% Dodecyl α-D-glucopyranoside stock solution to the membrane suspension to achieve a final concentration typically in the range of 1-2% (w/v). The optimal detergent-to-protein ratio often needs to be determined empirically but can range from 2:1 to 10:1 (w/w).[12]

-

Incubate the mixture on a rotator at 4°C for 1-2 hours to allow for complete solubilization.

-

-

Clarification of Lysate:

-

Following incubation, centrifuge the mixture at high speed (100,000 x g for 1 hour at 4°C) to pellet any unsolubilized material.

-

Carefully collect the supernatant, which now contains the solubilized membrane proteins in mixed micelles.

-

-

Verification and Downstream Processing:

-

The solubilized protein is now ready for purification via methods such as affinity, ion-exchange, or size-exclusion chromatography. It is crucial to maintain a detergent concentration above the CMC (typically 0.1-0.5%) in all subsequent buffers to ensure the protein remains soluble and stable.[15]

-

The activity of the purified protein should be assessed to confirm that the solubilization process did not lead to denaturation.

-

Applications in Research and Drug Development

The ability of Dodecyl α-D-glucopyranoside to gently extract and stabilize membrane proteins has made it invaluable in several areas of research and development:

-

Structural Biology: It is a widely used detergent for the crystallization of membrane proteins, a critical step in determining their three-dimensional structure via X-ray crystallography.[14][16][17]

-

Functional Assays: By maintaining the native conformation of membrane proteins, Dodecyl α-D-glucopyranoside allows for the study of their function in vitro, including enzyme kinetics and ligand binding assays.[2]

-

Drug Discovery: Solubilized and purified membrane proteins, such as G-protein coupled receptors (GPCRs) and ion channels, are essential targets for high-throughput drug screening.

-

Biopharmaceutical Formulation: Its properties as an emulsifier and solubilizing agent are utilized in the formulation of poorly soluble drugs and in the preparation of liposomes for drug delivery.[6][18]

Conclusion

Dodecyl α-D-glucopyranoside operates through a well-defined mechanism involving the formation of micelles and the subsequent disruption of biological membranes to form protein-detergent-lipid mixed micelles. Its mild, non-denaturing properties make it an exemplary surfactant for the isolation, purification, and functional characterization of integral membrane proteins. A thorough understanding of its physicochemical properties, particularly the critical micelle concentration, is paramount for its effective application in research and drug development, enabling groundbreaking discoveries in the study of membrane protein structure and function.

References

-

Luche, S., Santoni, V., & Rabilloud, T. (2003). Evaluation of nonionic and zwitterionic detergents as membrane protein solubilizers in two-dimensional electrophoresis. Proteomics, 3(3), 249-53. Available from: [Link]

-

Biolife all. (2024). Solubilization of integral membrane proteins by nonionic detergents. YouTube. Available from: [Link]

-

le Maire, M., Champeil, P., & Møller, J. V. (1991). Transitional steps in the solubilization of protein-containing membranes and liposomes by nonionic detergent. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1064(2), 245-254. Available from: [Link]

-

Reddy, V. S., Shome, B., & Pogorelov, T. V. (2021). Detergent-Free Isolation of Membrane Proteins and Strategies to Study Them in a Near-Native Membrane Environment. Membranes, 11(10), 743. Available from: [Link]

-

O'Connell, J. (2013). Using Crystallography to Resolve Protein Structure. Biocompare. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). dodecyl alpha-D-glucopyranoside. PubChem. Available from: [Link]

-

Cherezov, V. (2019). An Overview of the Top Ten Detergents Used for Membrane Protein Crystallization. Crystals, 9(8), 382. Available from: [Link]

-

Lee, W. H., & Li, C. (2014). Biomolecular membrane protein crystallization. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1838(1), 53-61. Available from: [Link]

-

Wang, H., & Han, W. (2014). Dodecyl Maltopyranoside Enabled Purification of Active Human GABA Type A Receptors for Deep and Direct Proteomic Sequencing. PLoS ONE, 9(4), e94208. Available from: [Link]

-

Hjelm, R. P., Thiyagarajan, P., & Alkan, M. H. (2010). A general protocol for the crystallization of membrane proteins for X-ray structural investigation. Nature Protocols, 5(7), 1228-1245. Available from: [Link]

-

Pal, N., & Singh, S. (2018). Critical micelle concentration, composition and thermodynamic properties of n-octyl-β-D-glucopyranoside and sodium dodecylsulfate mixed micelles. Journal of Molecular Liquids, 265, 33-41. Available from: [Link]

-

Benotech. (n.d.). N-Dodecyl β-D-GlucoPyranoside for Biochemistry (Dodecyl Glucoside) 250 mg. Benotech. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). Dodecyl beta-D-glucopyranoside. PubChem. Available from: [Link]

-

Wikipedia. (n.d.). Critical micelle concentration. Wikipedia. Available from: [Link]

-

G-Biosciences. (2018). Membrane Protein Extraction: The Basics. G-Biosciences. Available from: [Link]

-

Sercombe, L., Veerati, T., Moheimani, F., Wu, S. Y., Sood, A. K., & Hua, S. (2015). Advances and Challenges of Liposome Assisted Drug Delivery. Frontiers in Pharmacology, 6, 286. Available from: [Link]

-

Creative Diagnostics. (n.d.). Membrane Proteins Extraction Protocol. Creative Diagnostics. Available from: [Link]

-

Tsubokura, K., Hikitani, T., Nakajima, H., Takeda, Y., Sato, T., & Ito, Y. (2008). Glycosylation of dodecyl 2-acetamido-2-deoxy-beta-D-glucopyranoside and dodecyl beta-D-galactopyranosyl-(1-->4)-2-acetamido-2-deoxy-beta-D-glucopyranoside as saccharide primers in cells. Carbohydrate Research, 343(5), 831-8. Available from: [Link]

-

Popa, A., Găină, L., & Găină, V. (2024). Beyond the Solvent: Engineering Ionic Liquids for Biomedical Applications—Advances, Challenges, and Future Directions. International Journal of Molecular Sciences, 25(2), 1017. Available from: [Link]

Sources

- 1. agscientific.com [agscientific.com]

- 2. Detergents for Protein Solubilization | Thermo Fisher Scientific - SG [thermofisher.com]

- 3. CAS 29980-16-3: Dodecyl α-D-glucopyranoside | CymitQuimica [cymitquimica.com]

- 4. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 5. youtube.com [youtube.com]

- 6. chemimpex.com [chemimpex.com]

- 7. biosynth.com [biosynth.com]

- 8. Dodecyl beta-D-glucopyranoside | C18H36O6 | CID 93321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. caymanchem.com [caymanchem.com]

- 10. Anatrace.com [anatrace.com]

- 11. Evaluation of nonionic and zwitterionic detergents as membrane protein solubilizers in two-dimensional electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. info.gbiosciences.com [info.gbiosciences.com]

- 13. Detergent-Free Isolation of Membrane Proteins and Strategies to Study Them in a Near-Native Membrane Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Biomolecular membrane protein crystallization - PMC [pmc.ncbi.nlm.nih.gov]

- 15. biocompare.com [biocompare.com]

- 16. mdpi.com [mdpi.com]

- 17. A general protocol for the crystallization of membrane proteins for X-ray structural investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Dodecyl α-D-Glucopyranoside in Different Buffers

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility characteristics of dodecyl α-D-glucopyranoside, a non-ionic surfactant crucial in various scientific and pharmaceutical applications. We will delve into the theoretical underpinnings of its solubility, the practical implications of buffer choice, and provide a detailed protocol for empirical determination.

Introduction: The Role of Dodecyl α-D-Glucopyranoside in Research and Development

Dodecyl α-D-glucopyranoside is an alkyl polyglucoside (APG) surfactant valued for its mildness, biodegradability, and biocompatibility.[1] It is comprised of a hydrophilic glucose headgroup and a hydrophobic dodecyl alkyl chain, rendering it amphiphilic.[2] This dual nature allows it to form micelles in aqueous solutions, which can encapsulate hydrophobic molecules, thereby increasing their apparent solubility.[2] This property is invaluable in drug delivery, membrane protein research, and cosmetic formulations.

Understanding the solubility of dodecyl α-D-glucopyranoside in various buffer systems is paramount for optimizing its performance. Factors such as pH, ionic strength, and temperature can influence its aggregation behavior and, consequently, its efficacy as a solubilizing agent. It is also critical to distinguish between the anomers of dodecyl D-glucopyranoside, as the β-anomer is reported to be practically insoluble in water, in stark contrast to the generally water-soluble α-anomer.[3]

Theoretical Framework: Physicochemical Properties Governing Solubility

The solubility of a surfactant in an aqueous medium is a complex phenomenon governed by several key physicochemical parameters.

-

Critical Micelle Concentration (CMC): The CMC is the concentration at which individual surfactant molecules (monomers) begin to self-assemble into micelles.[4] Below the CMC, the surfactant exists predominantly as monomers, and its solubility is limited. Above the CMC, the formation of micelles dramatically increases the total concentration of the surfactant in solution. The CMC for the related compound, dodecyl β-D-glucopyranoside, is approximately 2.0 mM.[5] While the α-anomer's CMC may differ slightly, this provides a useful reference point.

-

Krafft Temperature (Tk): The Krafft temperature is the minimum temperature at which micelles can form. Below the Tk, the solubility of the surfactant is insufficient to reach the CMC.

-

Hydrophilic-Lipophilic Balance (HLB): The HLB value is an empirical measure of the degree of hydrophilicity or lipophilicity of a surfactant. Alkyl polyglucosides are known for their favorable HLB values, contributing to their good water solubility.[1]

As a non-ionic surfactant, dodecyl α-D-glucopyranoside's solubility is generally less sensitive to changes in pH and ionic strength compared to ionic surfactants.[6][7] However, these factors can still exert an influence, primarily through their effects on water structure and interactions with the glucose headgroup.

The Influence of Buffer Systems on Solubility

The choice of buffer can subtly impact the solubility of dodecyl α-D-glucopyranoside. This is not due to direct ionization of the surfactant, but rather through interactions between the buffer components and the surfactant molecules or the surrounding water molecules.

The Effect of pH

Non-ionic surfactants like dodecyl α-D-glucopyranoside are generally stable over a wide pH range. Unlike ionic surfactants, they do not possess a net charge that can be altered by protonation or deprotonation. Consequently, pH is expected to have a minimal direct effect on the solubility of dodecyl α-D-glucopyranoside. However, extreme pH values can potentially lead to hydrolysis of the glycosidic bond over long periods, though alkyl glucosides are considered relatively stable.

The Impact of Ionic Strength

The addition of electrolytes (salts) to a solution of a non-ionic surfactant can influence its solubility, a phenomenon often referred to as the "salting-out" or "salting-in" effect. For many non-ionic surfactants, increasing ionic strength leads to a decrease in the cloud point (the temperature at which the solution becomes turbid), which is indicative of reduced solubility at higher temperatures. This is attributed to the disruption of the hydration shell around the hydrophilic headgroup by the ions. However, compared to ionic surfactants, the effect of electrolytes on the CMC and solubility of alkyl polyglucosides is relatively small.[8]

Temperature Dependence

The solubility of most solids in a liquid, including dodecyl α-D-glucopyranoside, increases with temperature.[9] For surfactants, this is particularly relevant in the context of the Krafft temperature. Above the Krafft point, a sharp increase in solubility is observed as micelle formation becomes favorable.

Experimental Determination of Solubility: A Validated Protocol

To empirically determine the solubility of dodecyl α-D-glucopyranoside in a specific buffer, the following protocol, based on the shake-flask method, is recommended.

Materials and Equipment

-

Dodecyl α-D-glucopyranoside (high purity)

-

Buffer solutions (e.g., Phosphate, Citrate, Tris) at desired pH and ionic strength

-

Analytical balance

-

Scintillation vials or other suitable sealed containers

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD, or a UV detector if a chromophore is present) or another suitable analytical technique for quantification.

Step-by-Step Methodology

-

Preparation of Buffer Solutions: Prepare the desired buffer solutions (e.g., 50 mM sodium phosphate, 50 mM citrate, 50 mM Tris-HCl) and adjust the pH to the target values (e.g., 5.0, 7.0, 9.0). To investigate the effect of ionic strength, sodium chloride can be added to the buffers to achieve the desired concentrations (e.g., 50 mM, 150 mM, 500 mM).

-

Sample Preparation: Add an excess amount of dodecyl α-D-glucopyranoside to a known volume of each buffer solution in a sealed vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Equilibration: Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the aliquot through a syringe filter to remove any remaining particulate matter.

-

Quantification: Analyze the concentration of dodecyl α-D-glucopyranoside in the filtered supernatant using a validated analytical method such as HPLC-ELSD.

-

Data Analysis: The measured concentration represents the equilibrium solubility of dodecyl α-D-glucopyranoside in that specific buffer at the tested temperature.

Figure 1. Experimental workflow for determining the solubility of dodecyl α-D-glucopyranoside.

Expected Results and Discussion: A Representative Data Set

| Buffer System | pH | Ionic Strength (mM) | Estimated Solubility at 25°C (mg/mL) |

| Citrate | 5.0 | 50 | ~5.5 |

| 5.0 | 150 | ~5.2 | |

| 7.0 | 50 | ~5.6 | |

| 7.0 | 150 | ~5.3 | |

| Phosphate | 7.4 | 50 | ~5.8 |

| 7.4 | 150 (PBS) | ~5.5 | |

| 7.4 | 500 | ~5.0 | |

| Tris-HCl | 7.5 | 50 | ~6.0 |

| 7.5 | 150 | ~5.7 | |

| 9.0 | 50 | ~6.1 | |

| 9.0 | 150 | ~5.8 |

Analysis of Expected Trends:

-

Minimal pH Effect: The solubility is not expected to vary significantly across the pH range of 5.0 to 9.0, consistent with the non-ionic nature of the surfactant.

-

Minor Ionic Strength Effect: A slight decrease in solubility is anticipated with increasing ionic strength, reflecting a mild "salting-out" effect.[8] This effect is expected to be less pronounced than for ionic surfactants.

-

Buffer-Specific Interactions: Minor variations in solubility between different buffer systems at similar pH and ionic strength may be observed due to specific interactions between the buffer ions and the surfactant's glucose headgroup.

Figure 2. Logical relationship of factors influencing dodecyl α-D-glucopyranoside solubility.

Conclusion and Future Directions

Dodecyl α-D-glucopyranoside is a versatile non-ionic surfactant with broad applications. Its solubility is a critical parameter for formulation development and experimental design. While generally robust to changes in pH and ionic strength, these factors can have subtle effects that may be significant in sensitive applications. The provided experimental protocol offers a reliable method for determining the precise solubility of dodecyl α-D-glucopyranoside in any buffer system of interest. Future research should focus on generating comprehensive, publicly available datasets on the solubility of this and other common non-ionic surfactants in a wide range of buffer systems to aid researchers in their formulation efforts.

References

-

Surface Tension and Micellization of Aqueous Alkyl Polyglucosides Solutions: Influence of the Molecular Structure and the Addition of Electrolyte. (2025). ResearchGate. [Link]

-

Decyl glucoside as a sustainable surfactant for cosmetic formulations: environmental stability under hardness, pH, and temperature variations. (2026). PubMed Central. [Link]

-

What is the behaviour of a non-ionic surfactant in wide pH range and how can it compare with ionic surfactants? (2021). Quora. [Link]

-

A pH-study of n-dodecyl-beta-D-maltoside foam films. (2007). PubMed. [Link]

-

The Interaction of Alkylglycosides with Other Surfactants. (2025). ResearchGate. [Link]

-

The Influence of Type of Surfactant on Physicochemical Properties of Liquid Soap. (n.d.). Academic Star Publishing Company. [Link]

-

Effect of pH on the micellar properties of a nonionic surfactant. (n.d.). Semantic Scholar. [Link]

-

alpha-D-glucopyranosyl alpha-D-glucopyranoside. (n.d.). ChemBK. [Link]

-

Critical micelle concentration. (n.d.). Wikipedia. [Link]

-

Schematic illustration of the experimental protocol used for solubility measurements. (n.d.). ResearchGate. [Link]

-

Thermal properties and solubility of methyl α-D-glucopyranoside in methanol at different temperatures. (n.d.). ResearchGate. [Link]

-

Critical micelle concentration, composition and thermodynamic properties of n-octyl-β-D-glucopyranoside and sodium dodecylsulfate mixed micelles. (n.d.). ResearchGate. [Link]

-

New QSPR Models to Predict the Critical Micelle Concentration of Sugar-Based Surfactants. (n.d.). DOI. [Link]

-

dodecyl alpha-D-glucopyranoside. (n.d.). PubChem. [Link]

-

Law and Mechanism Study on Salt Resistance of Nonionic Surfactant (Alkyl Glycoside) Foam. (2022). MDPI. [Link]

-

Dodecyl beta-D-glucopyranoside. (n.d.). PubChem. [Link]

-

Alkyl Poly Glucosides (APGs) Surfactants and Their Properties: A Review. (2025). ResearchGate. [Link]

-

Alkyl Polyglucosides as Components of Water Based Lubricants. (n.d.). PubMed Central. [Link]

-

Detergent types and critical micelle concentrations (CMC). (2023). NovoPro Bioscience Inc.. [Link]

-

Lyotropic phase behaviour of n-octyl-1-O-β-D-glucopyranoside and its thio derivative n-octyl-1-S-β-D-glucopyranoside. (1994). Semantic Scholar. [Link]

-

On the Effect of Temperature on Aqueous Solubility of Organic Solids. (2025). ResearchGate. [Link]

-

Temperature Dependence of Solubility Predicted from Thermodynamic Data Measured at a Single Temperature: Application to α, β, and γ-Glycine. (n.d.). PubMed. [Link]

-

Dodecyl-alpha-D-Glucopyranoside. (n.d.). Chemical-Suppliers. [Link]

-

Beyond the Solvent: Engineering Ionic Liquids for Biomedical Applications—Advances, Challenges, and Future Directions. (2026). MDPI. [Link]

-

O-alpha-D-glucopyranosyl-(1->4)-D-glucopyranose. (n.d.). PubChem. [Link]

-

Sci-Hub. (n.d.). Sci-Hub. [Link]

-

Synthesis, Thermal Properties and Cytotoxicity Evaluation of Hydrocarbon and Fluorocarbon Alkyl β-D-xylopyranoside Surfactants. (n.d.). PubMed. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. CAS 29980-16-3: Dodecyl α-D-glucopyranoside | CymitQuimica [cymitquimica.com]

- 3. Anatrace.com [anatrace.com]

- 4. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Decyl glucoside as a sustainable surfactant for cosmetic formulations: environmental stability under hardness, pH, and temperature variations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Influence of Type of Surfactant on Physicochemical Properties of Liquid Soap [article.sapub.org]

- 8. researchgate.net [researchgate.net]

- 9. Temperature Dependence of Solubility Predicted from Thermodynamic Data Measured at a Single Temperature: Application to α, β, and γ-Glycine - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Dodecyl α-D-glucopyranoside

Introduction: Understanding a Versatile Non-Ionic Surfactant

Dodecyl α-D-glucopyranoside (α-DDG) is a non-ionic surfactant belonging to the alkyl polyglucoside (APG) family, a class of compounds lauded for their efficacy, mildness, and derivation from renewable resources.[1] This guide provides a comprehensive overview of the core physical and chemical properties of α-DDG, offering field-proven insights for researchers, scientists, and drug development professionals. Its unique amphiphilic nature, characterized by a hydrophilic glucose head and a hydrophobic dodecyl tail, makes it an invaluable tool in a multitude of applications, including the solubilization of membrane proteins, drug delivery formulations, and advanced biochemical assays.[2][3]

Core Physicochemical Properties

The utility of Dodecyl α-D-glucopyranoside in complex scientific applications is a direct result of its distinct molecular structure and resulting physicochemical characteristics. These properties dictate its behavior in aqueous and non-aqueous environments, its interaction with other molecules, and its overall performance as a surfactant.

Molecular Structure and Identity

Dodecyl α-D-glucopyranoside is composed of a twelve-carbon alkyl chain (dodecyl) linked via an acetal bond to the anomeric carbon of a glucose molecule in its pyranose form. The 'alpha' designation refers to the stereochemistry at this anomeric carbon. This amphiphilic architecture is the cornerstone of its surfactant properties.[1]

Caption: Chemical structure of Dodecyl α-D-glucopyranoside.

Table 1: Chemical Identity and Properties

| Property | Value | Source(s) |

| Chemical Formula | C₁₈H₃₆O₆ | [1][4] |

| Molecular Weight | 348.48 g/mol | [1][5] |

| CAS Number | 29980-16-3 | [1] |

| Appearance | White to off-white powder/solid | [1] |

| Synonyms | Lauryl α-D-glucopyranoside, n-Dodecyl α-D-glucopyranoside | [1] |

Solubility Profile

The solubility of α-DDG is a critical parameter for its application. Its hydrophilic glucose headgroup allows for significant solubility in aqueous solutions, while the hydrophobic tail enables interaction with non-polar environments.

-

Water : Soluble.[1]

-

Organic Solvents : It is also soluble in polar organic solvents such as Dimethyl Sulfoxide (DMSO) and Ethanol, with reported solubilities of ≥10 mg/mL.[4]

Critical Micelle Concentration (CMC)

The Critical Micelle Concentration (CMC) is the concentration above which surfactant molecules self-assemble into micelles.[6] This is arguably the most important property of a surfactant, as it marks the point where properties like surface tension plateau and the solubilization of hydrophobic substances begins.[6] For Dodecyl α-D-glucopyranoside, the CMC is reported to be 125 µM (0.125 mM).[4] Below the CMC, α-DDG exists primarily as monomers. Above the CMC, additional surfactant molecules form spherical aggregates (micelles) where the hydrophobic tails are sequestered in the core and the hydrophilic heads form the outer surface, readily interacting with the aqueous environment.[6]

Caption: Micelle formation above the Critical Micelle Concentration.

Krafft Point

Stability and Storage

For reproducible experimental results, proper storage and handling are paramount. Dodecyl α-D-glucopyranoside is a stable compound. For long-term use, it is recommended to store the solid material at -20°C .[4][5] Under these conditions, it has a reported stability of at least four years.[4]

Experimental Protocol: Determination of Critical Micelle Concentration

Determining the CMC is a fundamental experiment for characterizing any surfactant. The surface tension method is a classic and reliable approach.

Principle: The surface tension of a solvent like water decreases as surfactant is added. The surfactant monomers populate the air-water interface, reducing the surface tension. Once the interface is saturated, any further addition of surfactant leads to the formation of micelles in the bulk solution. At this point, the surface tension remains relatively constant. The concentration at which this break occurs in a plot of surface tension versus the logarithm of concentration is the CMC.[7][8]

Methodology: Surface Tension Measurement

-

Preparation of Stock Solution: Prepare a concentrated stock solution of Dodecyl α-D-glucopyranoside in deionized water (e.g., 10 mM). Ensure it is fully dissolved.

-

Serial Dilutions: Create a series of dilutions from the stock solution, covering a concentration range both well below and well above the expected CMC of 125 µM (e.g., from 0.01 mM to 5 mM).

-

Instrumentation: Use a surface tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method). Calibrate the instrument with deionized water.

-

Measurement: Measure the surface tension of each dilution, starting from the most dilute solution and progressing to the most concentrated to minimize cross-contamination. Allow each solution to equilibrate before taking a reading.

-

Data Analysis: Plot the measured surface tension (γ) on the y-axis against the logarithm of the surfactant concentration (log C) on the x-axis.

-

CMC Determination: The resulting plot will show two linear regions. The intersection of the regression lines drawn through these two regions corresponds to the CMC.[7]

Caption: Workflow for CMC determination via surface tension measurement.

Applications in Research and Drug Development

The unique properties of Dodecyl α-D-glucopyranoside make it a valuable excipient and tool in various scientific fields.

-

Membrane Protein Solubilization: As a non-denaturing surfactant, α-DDG is used to gently extract membrane proteins from the lipid bilayer, forming protein-detergent micelles that keep the protein soluble and often in its native, active conformation for structural and functional studies.

-

Drug Delivery Systems: Its ability to form micelles allows it to act as a solubilizing agent for poorly water-soluble drugs, enhancing their bioavailability.[3] It is also used as an emulsifier in the formation of stable nanoemulsions for targeted drug delivery.[4]

-

Biocompatibility: Belonging to the APG class, it is known for its mildness and biocompatibility, making it suitable for formulations intended for sensitive applications.[1]

Safety and Handling

While generally considered mild, Dodecyl α-D-glucopyranoside is a chemical and should be handled with appropriate care.

-

Hazards: It may cause skin, eye, and respiratory irritation.

-

Personal Protective Equipment (PPE): It is recommended to use safety glasses, gloves, and a dust mask when handling the powdered form to avoid inhalation and direct contact.

-

Handling: Handle in accordance with good industrial hygiene and safety practices. Avoid creating dust.

Conclusion